![molecular formula C48H36N6 B12303507 5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine CAS No. 1883400-34-7](/img/structure/B12303507.png)

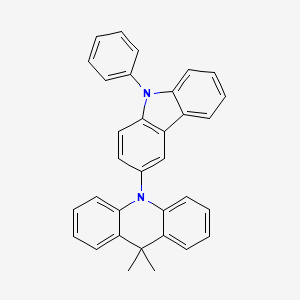

5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina es un material de fluorescencia retardada activada térmicamente (TADF). Es conocido por su aplicación en diodos orgánicos emisores de luz (OLED) debido a sus altos rendimientos cuánticos de fotoluminiscencia y su capacidad de transporte de carga bipolar .

Métodos De Preparación

La síntesis de 5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina implica varios pasos:

Metilación de Acridina: El paso inicial implica la metilación de la acridina para formar 9,9-dimetil-9,10-dihidroacridina.

Formación de compuestos intermedios: Los compuestos intermedios se sintetizan mediante reacciones que involucran derivados de acridina y otros reactivos.

Síntesis final: El compuesto final se obtiene reaccionando los compuestos intermedios en condiciones específicas.

Los métodos de producción industrial típicamente implican el uso de reactivos de alta pureza y entornos controlados para garantizar la calidad y el rendimiento del producto final .

Análisis De Reacciones Químicas

5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina se somete a varias reacciones químicas:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina implica la fluorescencia retardada activada térmicamente (TADF). Este proceso permite que el compuesto emita luz de manera eficiente utilizando excitones tanto singletes como tripletes . Los objetivos moleculares y las vías involucradas incluyen el mecanismo de cruce intersistema inverso (RISC), que permite la conversión de excitones tripletes a excitones singletes .

Comparación Con Compuestos Similares

5,6-Bis[4-(9,9-dimetil-9,10-dihidroacridina)fenil]-2,3-diciano-pirazina es único debido a sus altos rendimientos cuánticos de fotoluminiscencia y su capacidad de transporte de carga bipolar . Compuestos similares incluyen:

10,10′- (4,4′-Sulfonilbis (4,1-fenileno))bis (9,9-dimetil-9,10-dihidroacridina): Conocido por su aplicación en dispositivos TADF-OLED.

10,10′- (5- (4,6-difenil-1,3,5-triazin-2-il)-1,3-fenileno)bis (9,9-dimetil-9,10-dihidroacridina): Otro emisor TADF con alta eficiencia.

Estos compuestos comparten propiedades similares pero difieren en sus aplicaciones específicas y eficiencia .

Propiedades

Número CAS |

1883400-34-7 |

|---|---|

Fórmula molecular |

C48H36N6 |

Peso molecular |

696.8 g/mol |

Nombre IUPAC |

5,6-bis[4-(9,9-dimethylacridin-10-yl)phenyl]pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C48H36N6/c1-47(2)35-13-5-9-17-41(35)53(42-18-10-6-14-36(42)47)33-25-21-31(22-26-33)45-46(52-40(30-50)39(29-49)51-45)32-23-27-34(28-24-32)54-43-19-11-7-15-37(43)48(3,4)38-16-8-12-20-44(38)54/h5-28H,1-4H3 |

Clave InChI |

LNEPRUZQMSZVIU-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C#N)C#N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)

![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)

![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)

![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)